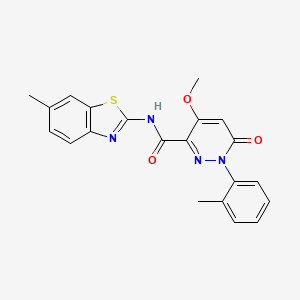
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
- Benzothiazole derivatives
- Pyridazine derivatives
- Methoxy and methyl substituents
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Catalysts to accelerate the reaction
- Solvents to dissolve reactants and control the reaction environment
- Temperature and pressure control to optimize reaction rates
化学反応の分析
Types of Reactions: 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
- Oxidation : Introduction of oxygen atoms or removal of hydrogen atoms.
- Reduction : Addition of hydrogen atoms or removal of oxygen atoms.
- Substitution : Replacement of one functional group with another.
- Oxidizing agents : Such as potassium permanganate or hydrogen peroxide.
- Reducing agents : Such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents : Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学的研究の応用
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : As a probe for studying biological processes.
- Medicine : Potential therapeutic applications due to its unique structure.
- Industry : Use in the development of new materials or chemicals.
作用機序
The mechanism of action of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include:
- Enzymes : Inhibiting or activating enzyme activity.
- Receptors : Binding to receptors and modulating their activity.
- Pathways : Affecting biochemical pathways within cells.
類似化合物との比較
Similar Compounds:
- 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other heterocyclic compounds such as:
- Benzothiazole derivatives
- Pyridazine derivatives
- Carboxamide derivatives
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-12-8-9-14-17(10-12)29-21(22-14)23-20(27)19-16(28-3)11-18(26)25(24-19)15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZXMHQHJVFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
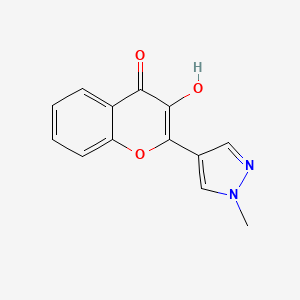
![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)
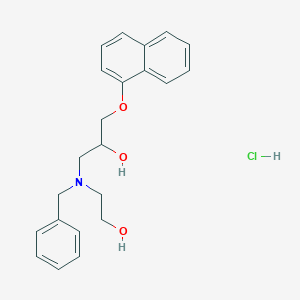
![3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2748576.png)
![2-chloro-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2748577.png)

methanone](/img/structure/B2748579.png)
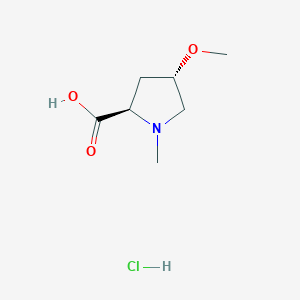


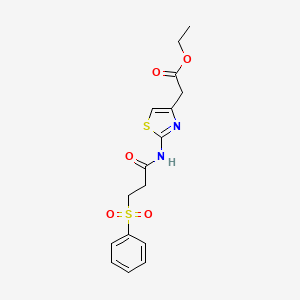
![2-({1-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine](/img/structure/B2748586.png)
![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)
